The synthesis of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine typically involves several steps that can include the use of specific catalysts and controlled reaction conditions. One method involves starting from 3-methoxypropanol, which is reacted with ammonia and hydrogen in the presence of a catalyst such as Cu-Co/Al_2O_3 at elevated temperatures (120-220 °C) and pressures (0.3-1.5 MPa) .
The process can be summarized as follows:
This method emphasizes high efficiency and selectivity while minimizing by-products, making it suitable for industrial-scale production.
The molecular structure of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine can be represented using various chemical notation systems:
InChI=1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15(13-17(16)20-6-2)14-18-10-7-11-19(3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H
CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC.Cl.Cl
This structure features a propyl chain connected to a dimethylamino group, along with a phenyl group substituted with methoxy and propoxy groups. The presence of multiple functional groups suggests diverse reactivity and potential interactions in biological systems.
The chemical reactivity of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine is influenced by its amine functionality, which can participate in nucleophilic substitutions, acylation reactions, or form complexes with acids.
Key reactions may include:
These reactions are essential for further functionalization or derivatization aimed at improving the compound's therapeutic efficacy.
The physical properties of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
The primary applications of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine lie within pharmaceutical research:
Continued exploration into its biological effects could reveal additional therapeutic potentials or applications in drug formulation strategies.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3